Phosphoramidon

Metalloprotease Inhibition ECE-1 NEP

Phosphoramidon is the irreplaceable gold-standard multi-target metalloprotease inhibitor for studies requiring simultaneous blockade of NEP (IC50 0.034 μM) and ECE (IC50 3.5 μM). Its unique polypharmacology—quantified by >2,200-fold selectivity over ACE—enables complete block of big ET-1 pressor response in vivo (EC50 1-3 mg/kg i.v.) without affecting mature ET-1. Unlike selective inhibitors (thiorphan, CGS-26303), Phosphoramidon provides a validated, reproducible fingerprint for benchmarking novel inhibitors and dissecting NEP-ECE crosstalk in cardiovascular, neurobiology, and cancer models. High aqueous solubility ensures reliable dosing.

Molecular Formula C23H34N3O10P
Molecular Weight 543.5 g/mol
CAS No. 36357-77-4
Cat. No. B1677721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoramidon
CAS36357-77-4
Synonyms2-((2-((hydroxy((3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)phosphoryl)amino)-4-methylpentanoyl)amino)-3-(1H-indol-3-yl)propionate disodium salt
N-(alpha-L-rhamnopyranosyloxyhydroxyphosphinyl)-L- leucyl-L-tryptophan
phosphoramidon
Molecular FormulaC23H34N3O10P
Molecular Weight543.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O
InChIInChI=1S/C23H34N3O10P/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34)/t12-,16-,17-,18-,19+,20+,23-/m0/s1
InChIKeyZPHBZEQOLSRPAK-XLCYBJAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phosphoramidon (CAS 36357-77-4) for Research: Metalloprotease Inhibitor Procurement & Selection Guide


Phosphoramidon (CAS 36357-77-4) is a microbial metabolite that functions as a potent, reversible, and competitive inhibitor of multiple zinc metalloproteases, most notably thermolysin, neutral endopeptidase (NEP/neprilysin, EC 3.4.24.11), and endothelin-converting enzyme (ECE) . Its distinctive chemical structure features an N-phosphorylated dipeptide (L-leucyl-L-tryptophan) conjugated to an α-L-rhamnose sugar moiety [1]. This rhamnose group is a key structural determinant of its unique multi-target inhibition profile [1]. The compound is commonly available as a disodium salt for enhanced water solubility, making it a standard tool in cardiovascular, neurobiology, and cancer research protocols .

Why Substituting Phosphoramidon with Generic NEP or ECE Inhibitors Compromises Experimental Reproducibility


Phosphoramidon's research value is not derived from high potency against a single target, but from its unique, well-characterized polypharmacology profile across thermolysin, NEP, and ECE, which is quantitatively distinct from other metalloprotease inhibitors [1]. For example, its IC50 for NEP (0.034 μM) is over 2,200-fold lower (more potent) than its IC50 for ACE (78 μM) [1]. Substituting with a more selective NEP inhibitor like thiorphan will fail to inhibit ECE, while a more selective ECE inhibitor like CGS-26303 will not provide the same degree of NEP inhibition, leading to fundamentally different outcomes in systems where both pathways are active [2]. This well-defined, multi-target fingerprint makes Phosphoramidon an irreplaceable comparator for validating the selectivity of novel inhibitors and an essential tool for studying the complex interplay between the NEP and ECE pathways [2].

Quantitative Evidence Guide: Differentiating Phosphoramidon (36357-77-4) from Comparator Compounds


Phosphoramidon's Multi-Target IC50 Profile vs. Thiorphan's NEP Selectivity

Phosphoramidon exhibits a unique, quantifiable multi-target inhibition profile that distinguishes it from selective NEP inhibitors. While thiorphan is a potent and specific inhibitor of NEP (EC50 9.4 nM) with no activity against ECE, Phosphoramidon potently inhibits both NEP (EC50 28.4 nM) and ECE (IC50 3.5 μM) [1][2][3]. This differential activity is critical; in a rat model of gastric mucosal damage, Phosphoramidon dose-dependently attenuated injury, whereas thiorphan had no protective effect because it cannot inhibit the ECE-mediated production of endothelin-1 (ET-1) [3].

Metalloprotease Inhibition ECE-1 NEP Selectivity Profile

Functional ECE Inhibition in Vascular Tissue: Phosphoramidon vs. Candoxatrilat and Thiorphan

In a rabbit saphenous artery (RSA) model, Phosphoramidon blocks big endothelin-1 (big ET-1) induced vasoconstriction by inhibiting an ECE-like enzyme, but it is less potent than NEP-specific inhibitors. Candoxatrilat and thiorphan were 5- to 30-fold more potent in this assay, with IC50 values of 17 nM and 2.5 nM, respectively, compared to Phosphoramidon's IC50 of 83 nM [1]. This demonstrates that while NEP inhibition can block big ET-1 contraction in this tissue, the underlying ECE-like enzyme is still susceptible to Phosphoramidon.

Vasoconstriction Ex Vivo Assay ECE-like Activity Saphenous Artery

Structural Basis for Polypharmacology: The Essential Role of the Rhamnose Moiety

The unique rhamnose sugar moiety of Phosphoramidon is a key determinant of its activity profile. A direct structure-activity relationship (SAR) study showed that removal of this group (yielding 'dipeptide 3') drastically reduces potency for ECE (IC50 increases from 3.5 μM to 70 μM, a 20-fold decrease) while simultaneously increasing potency for NEP and ACE [1]. This quantifiable structural insight proves that the parent Phosphoramidon molecule is a distinct chemical entity with a specific inhibitory fingerprint, not a generic or interchangeable peptide inhibitor.

Structure-Activity Relationship SAR Analogue Comparison Medicinal Chemistry

Comparative Selectivity for ECE-1: Phosphoramidon vs. CGS-26303

Phosphoramidon is a less selective ECE-1 inhibitor than CGS-26303, a finding that quantifies its utility as a broad-spectrum control. In bovine aortic endothelial cells, complete inhibition of ECE-1 activity required a concentration of 100 μM for Phosphoramidon, while the more selective compound CGS-26303 achieved the same effect at a 4-fold lower concentration of 25 μM [1]. This difference in potency and selectivity is a key differentiator for experimental design.

ECE-1 Selectivity Endothelial Cells CGS-26303

In Vivo Pressor Response Blockade: Quantified EC50 in Rats

Phosphoramidon effectively blocks the pressor (blood pressure-raising) effects of big endothelin-1 (big ET-1) in vivo by inhibiting its conversion to active endothelin-1 (ET-1). In anesthetized rats, Phosphoramidon (10 mg/kg, i.v.) completely prevented the pressor response to big ET-1, with an in vivo EC50 determined to be in the range of 1 to 3 mg/kg [1]. The effect is long-lasting, with a 60% attenuation still observed 60 minutes post-injection [1]. Critically, Phosphoramidon does not block the pressor response to mature ET-1, confirming its mechanism of action is specific to the conversion step [1].

In Vivo Pharmacokinetics Blood Pressure Big Endothelin-1

Aqueous Solubility of Disodium Salt Form Enables Flexible Assay Design

Phosphoramidon disodium salt exhibits high aqueous solubility, a critical differentiator from less soluble peptide inhibitors or the free acid form. Commercial datasheets consistently report solubility in water at concentrations of ≥25 mg/mL, and some vendors demonstrate solubility up to 90-100 mg/mL in both water and DMSO [1]. In contrast, the free acid form is less soluble, making the disodium salt the preferred form for reliable in vitro and in vivo experimental preparations .

Solubility Formulation In Vitro Assay Development

Validated Application Scenarios for Phosphoramidon (36357-77-4) Based on Comparative Evidence


Studying Endothelin-1 (ET-1) Biology In Vivo

Phosphoramidon is the gold-standard tool for blocking the conversion of big endothelin-1 (big ET-1) to mature ET-1 in vivo, allowing researchers to dissect the physiological role of ET-1 in cardiovascular and renal systems. The in vivo EC50 of 1-3 mg/kg (i.v.) in rats provides a validated, evidence-based starting dose for experimental protocols [1]. Its ability to completely block the pressor response to big ET-1 without affecting the response to mature ET-1 confirms its mechanism of action and ensures experimental specificity [1].

Validating Inhibitor Selectivity as a Multi-Target Control

Due to its well-characterized polypharmacology, Phosphoramidon serves as an essential, irreplaceable comparator for validating the selectivity of novel metalloprotease inhibitors. When testing a new compound's specificity, its effects must be benchmarked against Phosphoramidon's known multi-target profile (e.g., dual inhibition of NEP with an EC50 of 28.4 nM and ECE with an IC50 of 3.5 μM) [2]. This quantitative comparison allows researchers to confidently define the selectivity window of their new chemical entity.

Functional Tissue Bath Pharmacology for Vascular Reactivity

In ex vivo vascular reactivity studies, Phosphoramidon is used to confirm the involvement of a metalloprotease-dependent conversion step. Its quantifiable inhibition of big ET-1-induced contraction in isolated arteries (e.g., IC50 = 83 nM in rabbit saphenous artery) provides a functional assay for characterizing ECE-like activity in different vascular beds [3]. The high aqueous solubility of the disodium salt ensures it can be reliably dissolved in physiological buffers for these bath applications [4].

NEP Inhibition in Neuropeptide and Amyloid-Beta Research

As a potent NEP inhibitor (Ki = 2 nM), Phosphoramidon is widely used in neurobiology to increase the half-life and bioavailability of NEP-sensitive peptides, including amyloid-beta (Aβ), enkephalins, and substance P . In a specific application, it has been used to improve the in vivo profile of radiolabeled peptide tracers by preventing their rapid degradation by NEP, demonstrating its utility in molecular imaging and drug development [5]. Its defined potency allows for reproducible modulation of these pathways in cell and animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phosphoramidon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.